Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate
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Overview
Description
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate is an organic compound with the molecular formula C10H9NO4S This compound is known for its unique structure, which includes a thieno[3,2-b]pyridine core substituted with hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid. The reaction is usually carried out under reflux to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thieno[3,2-b]pyridine derivatives .
Scientific Research Applications
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate: Unique due to its specific substitution pattern and thieno[3,2-b]pyridine core.
Thieno[3,2-b]pyridine derivatives: These compounds share the same core structure but differ in their substitution patterns, leading to varied chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl and methyl groups, in particular, play a crucial role in its interactions with molecular targets .
Biological Activity
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate (CAS No. 1138325-01-5) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potential, and results from relevant studies.
- Molecular Formula : C₁₁H₉N₁O₃S
- Molecular Weight : 239.25 g/mol
- Structure : The compound features a thieno[3,2-b]pyridine core with hydroxyl and carboxylate functional groups that contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies have shown that this compound may inhibit specific enzymes related to inflammation and cancer progression.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.
Biological Activity Data
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in N27 neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its utility in neurodegenerative conditions such as Parkinson's disease.
- Anti-inflammatory Activity : In a model of acute inflammation, the compound was tested for its ability to reduce inflammatory markers. Results showed a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.
- Anticancer Properties : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, with observed IC50 values comparable to standard chemotherapeutic agents. Further mechanistic studies are needed to elucidate the pathways involved.
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl 7-hydroxy-3-methyl-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-4-3-16-8-6(4)11-9(13)5(7(8)12)10(14)15-2/h3H,1-2H3,(H2,11,12,13) |
InChI Key |
BQNQTRJDSHIOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1NC(=O)C(=C2O)C(=O)OC |
Origin of Product |
United States |
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